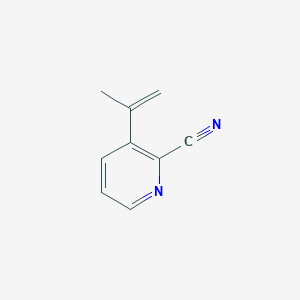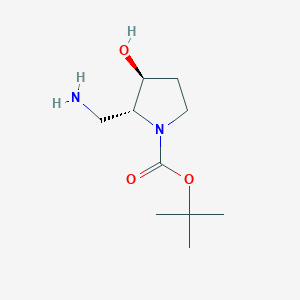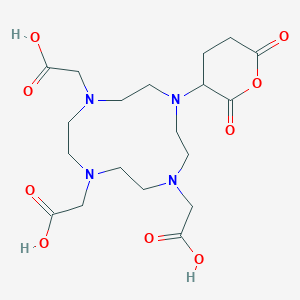
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester (DMEPE) is a chemical compound which is used in various scientific research applications. DMEPE is a synthetic compound which is derived from the natural product phenylacetic acid. It is a colorless, volatile liquid with a characteristic odor. DMEPE has a wide range of uses in research, including as a substrate for enzymes, as a probe for protein-protein interactions, and as a model for drug-target interactions.
作用機序
The mechanism of action of 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester is not well understood. It is believed that the compound binds to the active site of enzymes, allowing for the formation of an enzyme-substrate complex. This complex then undergoes a reaction, leading to the formation of a product. It is also believed that this compound can interact with proteins, resulting in the formation of a protein-protein complex. This complex then undergoes a reaction, leading to the formation of a product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. Studies have shown that this compound can interact with enzymes, as well as proteins, resulting in the formation of enzyme-substrate and protein-protein complexes. These complexes can then undergo a reaction, leading to the formation of a product. It is also believed that this compound can interact with receptors on cells, resulting in a change in the cell's physiology.
実験室実験の利点と制限
The advantages of using 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester in lab experiments include its availability, low cost, and its ability to interact with enzymes and proteins. The main limitation of this compound is that its mechanism of action is not well understood. This makes it difficult to predict the outcome of experiments involving this compound.
将来の方向性
Future research on 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester could focus on elucidating its mechanism of action. This could involve further studies of the interaction of this compound with enzymes and proteins, and further studies of the interaction of this compound with receptors on cells. In addition, further studies could be conducted to determine the effects of this compound on the physiology of cells. Finally, further research could be conducted to identify new applications for this compound in research and other areas.
合成法
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester can be synthesized in a number of ways. One of the most commonly used methods is the reaction of ethyl phenylacetate with 2,5-dimethyl-4-ethoxy-phenylacetic acid in aqueous solution. This reaction yields the desired product in high yields. Other methods of synthesis include the reaction of ethyl phenylacetate with 2,5-dimethyl-4-ethoxy-phenylacetic acid in methanol, and the reaction of ethyl phenylacetate with 2,5-dimethyl-4-ethoxy-phenylacetic acid in aqueous solution in the presence of a base.
科学的研究の応用
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester is widely used in scientific research applications. It is used as a substrate for enzymes, as a probe for protein-protein interactions, and as a model for drug-target interactions. It has been used in studies of enzyme kinetics, protein-protein interactions, and drug-target interactions. It has been used in the study of enzyme-substrate complexes, as well as in the study of drug-target interactions.
特性
IUPAC Name |
ethyl 2-(4-ethoxy-2,5-dimethylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-5-16-13-8-10(3)12(7-11(13)4)9-14(15)17-6-2/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDQDADPVWLNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)CC(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol](/img/structure/B6357917.png)


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)

![[3-(Benzyloxy)oxetan-3-yl]methanol](/img/structure/B6357962.png)
![(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6357977.png)


![t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B6357995.png)

